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Compound of Interest

Compound Name: Amino-PEG11-OH

Cat. No.: B605452

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing

Amino-PEG11-OH in bioconjugation applications, particularly in the development of Antibody-

Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Amino-PEG11-OH
Amino-PEG11-OH is a hydrophilic, non-cleavable linker containing a terminal primary amine

and a terminal hydroxyl group, connected by an 11-unit polyethylene glycol (PEG) chain. The

primary amine serves as a reactive handle for conjugation to various molecules, most

commonly through reactions with activated esters such as N-hydroxysuccinimide (NHS) esters.

The PEG component enhances the solubility and pharmacokinetic properties of the resulting

conjugate. The terminal hydroxyl group can be used for further modifications if required. This

linker is widely employed in the synthesis of complex biomolecules like ADCs and PROTACs.

[1][2][3]

Application 1: Synthesis of an Antibody-Drug
Conjugate (ADC)
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ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the

potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an

ADC. A non-cleavable linker like Amino-PEG11-OH, once conjugated, remains intact and

releases the payload upon lysosomal degradation of the antibody within the target cell.

Experimental Protocol: Conjugation of a Payload-NHS
Ester to an Antibody
This protocol describes the conjugation of a pre-activated cytotoxic payload (payload-NHS

ester) to the lysine residues of a monoclonal antibody, such as Trastuzumab, using Amino-
PEG11-OH as a component of the linker-payload complex. In this workflow, it is assumed the

payload is first activated with a linker that includes an NHS ester reactive group, and this

complex is then reacted with the antibody. For this example, we will consider a hypothetical

scenario where a drug-PEG11-NHS ester is conjugated to Trastuzumab.

Materials:

Trastuzumab (or other monoclonal antibody)

Drug-PEG11-NHS ester (payload activated with an NHS ester via a PEG11 linker)

Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Amicon Ultra Centrifugal Filter Units (10 kDa MWCO)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Spectrophotometer

SDS-PAGE system

Hydrophobic Interaction Chromatography (HIC) HPLC system

Procedure:
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Antibody Preparation:

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the

Conjugation Buffer using an Amicon Ultra centrifugal filter unit.

Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.

Drug-Linker Preparation:

Dissolve the Drug-PEG11-NHS ester in a minimal amount of anhydrous DMF or DMSO to

prepare a 10 mM stock solution. This should be done immediately before use as NHS

esters are moisture-sensitive.

Conjugation Reaction:

Add a calculated molar excess of the Drug-PEG11-NHS ester stock solution to the

antibody solution. A typical starting point is a 5 to 10-fold molar excess of the drug-linker

over the antibody.

Gently mix the reaction and incubate for 1-2 hours at room temperature with gentle

agitation.

Quenching the Reaction:

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris-HCl.

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

Purification of the ADC:

Remove unreacted drug-linker and byproducts by buffer exchange into PBS using an

Amicon Ultra centrifugal filter unit. Wash the ADC concentrate with PBS multiple times.

Determine the final concentration of the purified ADC using a spectrophotometer at 280

nm.

Characterization of the ADC:
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Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules

conjugated per antibody using HIC-HPLC. The retention time on the HIC column

correlates with the hydrophobicity of the ADC, which increases with the number of

conjugated drug molecules. A typical DAR for lysine-conjugated ADCs is around 3-4.[4]

Purity and Aggregation: Analyze the purified ADC by size-exclusion chromatography

(SEC) to assess purity and detect any aggregation.

Integrity: Run non-reducing and reducing SDS-PAGE to confirm the integrity of the

antibody and the successful conjugation (shift in molecular weight).[4]

Quantitative Data Summary
The following table presents hypothetical data for the conjugation of a Drug-PEG11-NHS ester

to Trastuzumab, based on typical results observed for similar bioconjugation reactions.

Parameter Value Method of Analysis

Antibody Concentration 8.5 mg/mL UV-Vis (A280)

Molar Ratio (Drug-Linker:Ab) 8:1 -

Average Drug-to-Antibody

Ratio (DAR)
3.6 HIC-HPLC

Monomer Purity >95% SEC-HPLC

Aggregation <5% SEC-HPLC

Endotoxin Level <0.5 EU/mg LAL Assay

Experimental Workflow: ADC Synthesis and
Characterization
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Workflow for ADC Synthesis and Characterization.

Application 2: Synthesis of a PROTAC Degrader
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a

ligand for an E3 ligase, and a linker connecting them. The length and composition of the linker

are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase)

and subsequent target degradation. Amino-PEG11-OH can be incorporated as a flexible and

hydrophilic linker component.

Experimental Protocol: Synthesis of a BTK-Targeting
PROTAC
This protocol outlines the synthesis of a PROTAC that targets Bruton's tyrosine kinase (BTK)

for degradation by recruiting the Cereblon (CRBN) E3 ligase. This example assumes a modular

synthesis where a BTK ligand with a reactive handle is coupled to a CRBN ligand that has

been pre-functionalized with an Amino-PEG11-linker.

Materials:
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BTK ligand with a carboxylic acid group

Amino-PEG11-CRBN ligand (CRBN ligand pre-functionalized with Amino-PEG11-OH)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous N,N-Dimethylformamide (DMF)

Reverse-phase HPLC system for purification

Mass spectrometer (e.g., LC-MS) for characterization

Procedure:

Reaction Setup:

In a clean, dry flask, dissolve the BTK ligand with a carboxylic acid group (1 equivalent) in

anhydrous DMF.

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15

minutes at room temperature to activate the carboxylic acid.

Coupling Reaction:

To the activated BTK ligand solution, add a solution of the Amino-PEG11-CRBN ligand (1

equivalent) in anhydrous DMF.

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is

complete as monitored by LC-MS.

Purification:

Once the reaction is complete, dilute the mixture with a suitable solvent (e.g.,

DMSO/water) and purify the crude product by reverse-phase preparative HPLC.
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Collect the fractions containing the desired PROTAC molecule.

Characterization:

Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR.

Quantitative Data Summary
The following table presents hypothetical data for the characterization and activity of a

synthesized BTK-targeting PROTAC with a PEG11 linker.

Parameter Value Method of Analysis

Purity >98% RP-HPLC

Molecular Weight Confirmation
Consistent with calculated

mass
LC-MS

BTK Degradation (DC50) in

cells
~5 nM

Western Blot / In-cell protein

degradation assay

Ternary Complex Formation

(Kd)
~50 nM

Biophysical assays (e.g., SPR,

ITC)

Signaling Pathway: BTK Degradation via PROTAC
Action
The synthesized PROTAC targets BTK, a key kinase in the B-cell receptor (BCR) signaling

pathway. By inducing the degradation of BTK, the PROTAC effectively shuts down this pro-

survival pathway in B-cell malignancies.
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Mechanism of BTK degradation by a PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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